5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole
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Overview
Description
5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is a heterocyclic compound with a complex structure that includes both pyridine and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of heterocyclic amines with aldehydes or ketones under acidic or basic conditions . Another approach involves the dehydrogenation of imidazolines or the use of alpha halo-ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Selenous acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups .
Scientific Research Applications
5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and carbazole moieties allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5,11-dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKERKSAMDZOBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN=CC2=C(C3=C1NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726901 |
Source
|
Record name | 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-32-4 |
Source
|
Record name | 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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